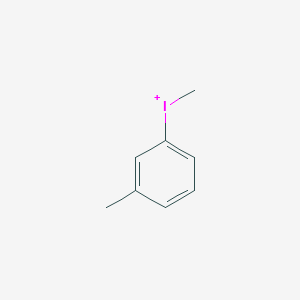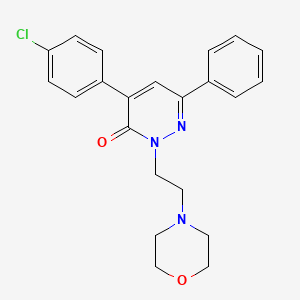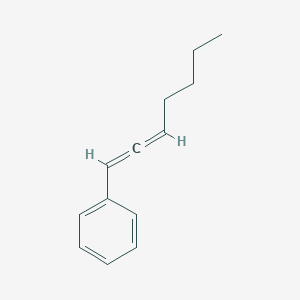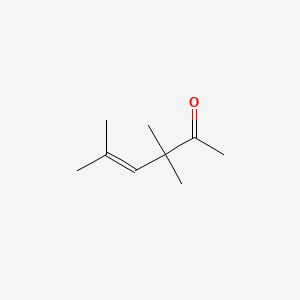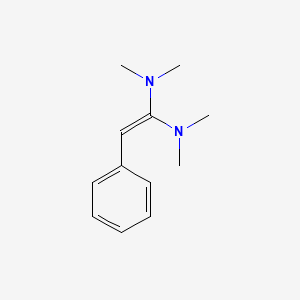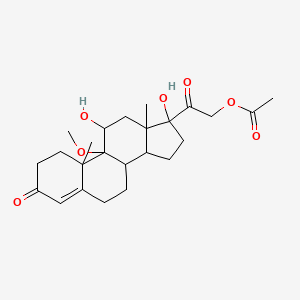
Benzene, 1-ethyl-4-(1-methylcyclohexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-ethyl-4-(1-methylcyclohexyl)-: is an organic compound with a complex structure that includes a benzene ring substituted with an ethyl group and a 1-methylcyclohexyl group. This compound is part of the larger family of substituted benzenes, which are known for their diverse chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- typically involves the alkylation of benzene with ethyl and 1-methylcyclohexyl groups. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride and 1-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis.
化学反应分析
Types of Reactions
Benzene, 1-ethyl-4-(1-methylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
Benzene, 1-ethyl-4-(1-methylcyclohexyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used as an intermediate in the production of various industrial chemicals and materials.
作用机制
The mechanism by which Benzene, 1-ethyl-4-(1-methylcyclohexyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- Benzene, 1-ethyl-4-methyl-
- Benzene, 1-ethyl-4-(1-methylethyl)-
- Benzene, 1-(1,5-dimethylhexyl)-4-methyl-
Uniqueness
Benzene, 1-ethyl-4-(1-methylcyclohexyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an ethyl group and a 1-methylcyclohexyl group on the benzene ring differentiates it from other similar compounds, leading to unique reactivity and applications.
属性
CAS 编号 |
14962-16-4 |
|---|---|
分子式 |
C15H22 |
分子量 |
202.33 g/mol |
IUPAC 名称 |
1-ethyl-4-(1-methylcyclohexyl)benzene |
InChI |
InChI=1S/C15H22/c1-3-13-7-9-14(10-8-13)15(2)11-5-4-6-12-15/h7-10H,3-6,11-12H2,1-2H3 |
InChI 键 |
JNEWLYKBCOSBBH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2(CCCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




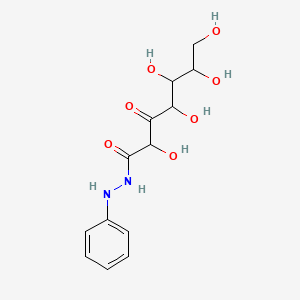
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)


